Anti-HIV Activity vs. Aureothin
In a direct head-to-head comparison using an anti-HIV screen of a natural compound collection, neoaureothin exhibited an IC50 of 2.2 ± 0.06 nM against HIV replication in primary human cells, compared to aureothin with an IC50 of 5.3 ± 0.40 nM [1]. This represents a 2.4-fold improvement in potency for neoaureothin over its closest structural analog.
| Evidence Dimension | Anti-HIV activity (IC50) |
|---|---|
| Target Compound Data | 2.2 ± 0.06 nM |
| Comparator Or Baseline | Aureothin: 5.3 ± 0.40 nM |
| Quantified Difference | 2.4-fold lower IC50 for neoaureothin |
| Conditions | Primary human cells infected with HIV; compound exposure for 72 hours |
Why This Matters
For researchers developing anti-HIV leads or screening for polyketide-based antivirals, neoaureothin offers a quantifiably more potent starting point than aureothin, potentially reducing compound quantity requirements and improving assay sensitivity.
- [1] Herrmann A, Roesner M, Werner T, et al. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin. Sci Rep. 2020;10:1326. View Source
